molecular formula C22H19N3O3S B2860687 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 496019-66-0

2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Cat. No.: B2860687
CAS No.: 496019-66-0
M. Wt: 405.47
InChI Key: RQSZGUHDSLUUPR-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a structurally complex heterocyclic compound featuring a bicyclic benzo[g][1,3]oxazocine core fused with a methano bridge and substituted with a 4-phenylthiazole carboxamide moiety. This compound combines multiple pharmacophoric elements, including:

  • Bicyclic oxazocine: A rigid framework that may enhance metabolic stability and receptor binding specificity.
  • 4-Phenylthiazole: A common motif in bioactive molecules, often associated with kinase inhibition or anticancer activity .
  • Carboxamide group: Enhances solubility and participates in hydrogen bonding interactions.

For example, benzoxazine derivatives are synthesized via reactions with substituted oxadiazoles in the presence of Cs₂CO₃ and DMF , while thiazole-containing compounds often employ hydrazide intermediates and α-halo compounds .

Properties

IUPAC Name

9-methyl-11-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-22-11-15(14-9-5-6-10-17(14)28-22)18(20(27)25-22)19(26)24-21-23-16(12-29-21)13-7-3-2-4-8-13/h2-10,12,15,18H,11H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZGUHDSLUUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a substituted benzylamine with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the benzo-oxazocine structure and the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, make it a candidate for biological studies.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. The thiazole ring and other functional groups in the molecule can interact with these targets, potentially inhibiting or activating biochemical pathways. For example, the compound might bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9)

  • Structural Similarities : Contains a pyrazolo-pyridine core with a carboxamide group and phenyl substitution.
  • Synthesis : Prepared via carboxamide coupling, analogous to methods in .

4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives

  • Key Features : Thiazole ring with phenyl and carbohydrazide substituents, similar to the 4-phenylthiazole group in the target compound.
  • Bioactivity : Exhibits anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) .
  • Divergence: Simpler monocyclic structure may result in reduced pharmacokinetic stability compared to the bicyclic oxazocine framework.

Benzoxazine and Oxadiazole Derivatives

6-(Substituted-phenyl)pyrimidin-4-yl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c)

  • Structural Overlap : Contains a benzoxazine core, a related oxygen-nitrogen heterocycle.
  • Functionalization : Synthesized via coupling with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃/DMF) .
  • Key Difference: The oxazocine in the target compound introduces a methano bridge, increasing structural complexity and rigidity.

Thiadiazole and Triazepine Analogues

6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b)

  • Shared Features : Carboxamide group and heterocyclic scaffold.

5-Oxo-N-Phenyl-5,6-Dihydro-4H-1,3,4-Thiadiazine-2-Carboxamides (9a–c)

  • Synthesis : Prepared via condensation of benzaldehyde derivatives with thiadiazine precursors .
  • Comparison : The thiadiazine ring is less conformationally constrained than the oxazocine system, possibly reducing binding affinity to rigid enzymatic pockets.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (IC₅₀ or Notes) Synthesis Highlights
Target Compound Benzo[g][1,3]oxazocine 4-Phenylthiazole, carboxamide Not reported in evidence Likely multi-step cyclization
4-Methyl-2-phenylthiazole-5-carbohydrazide Thiazole Phenyl, carbohydrazide HepG-2: 1.61–1.98 µg/mL Hydrazide intermediates
Benzoxazine Derivatives Benzoxazine Substituted oxadiazoles Anticancer (mechanism unspecified) Cs₂CO₃/DMF-mediated coupling
Thieno-triazepine (7b) Thieno-triazepine 4-Methoxyphenyl, carboxamide Antimicrobial (data unspecified) Reflux in ethanol/water

Table 2: Spectroscopic Characterization Methods

Compound NMR Analysis IR Key Peaks (cm⁻¹) Mass Spectrometry
Target Compound Likely ¹H/¹³C (unreported) C=O (~1650–1750), C=N (~1600) Not provided
Thiazole Derivatives ¹H NMR (δ 2.4–8.2 ppm) NH (3280–3320), C=O (1680–1700) M⁺ peaks with fragmentation
Benzoxazine Derivatives ¹H NMR (δ 6.8–7.5 ppm) C-O-C (1250–1300), C=N (1590–1620) Molecular ion confirmation

Key Research Findings and Insights

Structural Complexity vs. Bioactivity: The bicyclic oxazocine in the target compound may confer superior metabolic stability compared to monocyclic analogues like thiazoles or benzoxazines .

Synthetic Challenges : Multi-step syntheses (e.g., cyclization, coupling) are common for such complex heterocycles, often requiring specialized reagents like Oxone® or Cs₂CO₃ .

Spectroscopic Consistency : NMR and IR data across analogues (e.g., C=O and C=N peaks) validate structural assignments, though the target compound’s full characterization remains unreported in the provided evidence .

Biological Activity

The compound 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide (CAS No. 496019-66-0) is a synthetic organic molecule with significant potential in medicinal chemistry. Its complex structure suggests various biological activities that warrant detailed exploration.

PropertyValue
Molecular FormulaC22H19N3O3S
Molar Mass405.47 g/mol
Density1.372 g/cm³ (predicted)
pKa6.00 (predicted)

Anticancer Activity

The compound's structural features indicate possible anticancer properties. Benzothiazole derivatives have been recognized for their antiproliferative effects against various cancer cell lines. For example, certain benzothiazole derivatives demonstrated selective inhibition of human metastatic melanoma cells by up to 93% . This suggests that 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide may also exhibit similar anticancer properties.

The mechanism by which compounds of this class exert their biological effects often involves the modulation of enzyme activity or interference with cellular signaling pathways. For example, thiazole derivatives have been implicated in the inhibition of specific kinases and other enzymes critical for cancer cell proliferation . Further research is necessary to elucidate the precise mechanisms associated with this specific compound.

Study 1: Antimicrobial Efficacy

In a comparative study investigating the antimicrobial efficacy of thiazole derivatives, it was found that modifications in the thiazole ring significantly influenced antibacterial activity. The study highlighted that compounds with electron-withdrawing groups at specific positions displayed enhanced antibacterial properties .

Study 2: Anticancer Activity

A recent investigation into a series of benzothiazole derivatives showed promising results in inhibiting cancer cell growth. The study noted that compounds with specific substitutions on the benzothiazole ring demonstrated strong cytotoxic effects against various cancer cell lines . This reinforces the hypothesis that 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide could possess similar bioactivity.

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